

(R)-TCO-OH: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: (R)-TCO-OH

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(R)-trans-Cyclooct-4-enol, commonly abbreviated as **(R)-TCO-OH**, is a pivotal reagent in the field of bioorthogonal chemistry. Its unique structural and chemical properties make it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of **(R)-TCO-OH**, focusing on its structure, chemical properties, and applications, with detailed experimental protocols and visualizations to facilitate its use in a laboratory setting.

Core Structure and Chemical Properties

(R)-TCO-OH is a derivative of trans-cyclooctene, the most reactive and commonly used dienophile in bioorthogonal chemistry. The "TCO" designation refers to the strained eight-membered ring containing a trans double bond. This high ring strain is the driving force behind its exceptional reactivity. The "(R)" specifies the stereochemistry at the hydroxyl-bearing carbon, and "-OH" indicates the presence of a hydroxyl group, which serves as a versatile handle for further chemical modifications.[1]

The key feature of **(R)-TCO-OH** is its ability to undergo an inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-containing molecules.[2] This "click chemistry" reaction is exceptionally fast, highly selective, and proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative properties of **(R)-TCO-OH**:

Property	Value	Reference(s)
Chemical Formula	C ₈ H ₁₄ O	[4]
Molecular Weight	126.20 g/mol	[4]
CAS Number	39637-78-0	[2]
Appearance	Liquid	[4]
Solubility	Soluble in DMSO	[4]
Storage Conditions	Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C.	[4]
Shelf Life	Stable for several weeks during standard shipping.	[4]

Reactivity and Bioorthogonal Applications

The utility of **(R)-TCO-OH** is rooted in its participation in the iEDDA reaction. This cycloaddition between the electron-rich TCO (dienophile) and an electron-deficient tetrazine (diene) is the fastest known bioorthogonal ligation.[4] The reaction is irreversible and produces only nitrogen gas as a byproduct.[3]

This rapid and specific reactivity allows for the precise labeling and manipulation of biomolecules in complex biological environments, such as in living cells or whole organisms.[5][6]

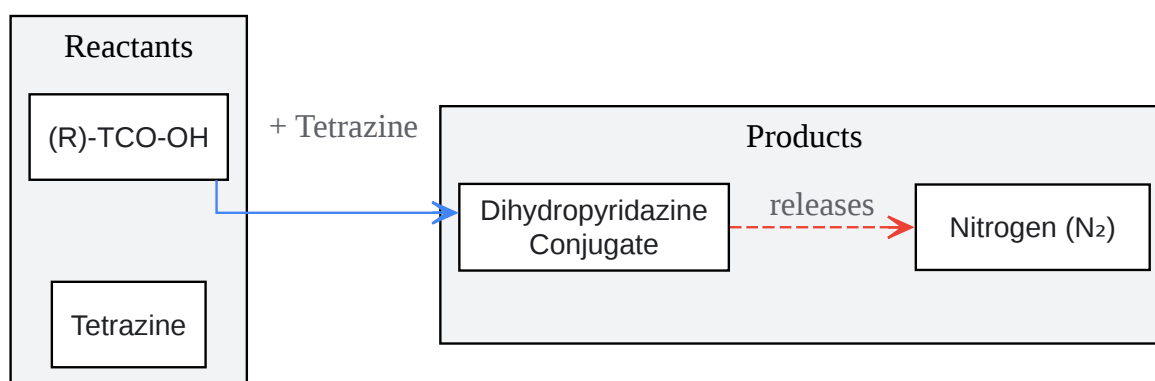
Key applications include:

- Bioconjugation: Site-specific modification of proteins, antibodies, and peptides.[6][7]
- PROTACs: **(R)-TCO-OH** serves as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. [2][8]
- Live-Cell Imaging: Pre-targeting strategies where a TCO-labeled antibody is administered first, followed by a tetrazine-conjugated imaging agent.

- Drug Delivery: Development of "click-to-release" systems for targeted drug delivery.

Signaling Pathway: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The diagram below illustrates the mechanism of the iEDDA reaction between **(R)-TCO-OH** and a generic tetrazine molecule.



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iEDDA reaction between **(R)-TCO-OH** and a tetrazine.

Experimental Protocols

This section provides a detailed, generalized protocol for the ligation of a TCO-functionalized protein with a tetrazine-functionalized molecule. This protocol is based on common laboratory practices for bioconjugation.^{[3][9][10]}

Protocol: Protein-Protein Ligation using TCO-Tetrazine Chemistry

1. Preparation of TCO- and Tetrazine-Functionalized Proteins

This initial step involves activating proteins with TCO and tetrazine moieties, typically using N-hydroxysuccinimide (NHS) ester chemistry to target primary amines (e.g., lysine residues).

- Materials:

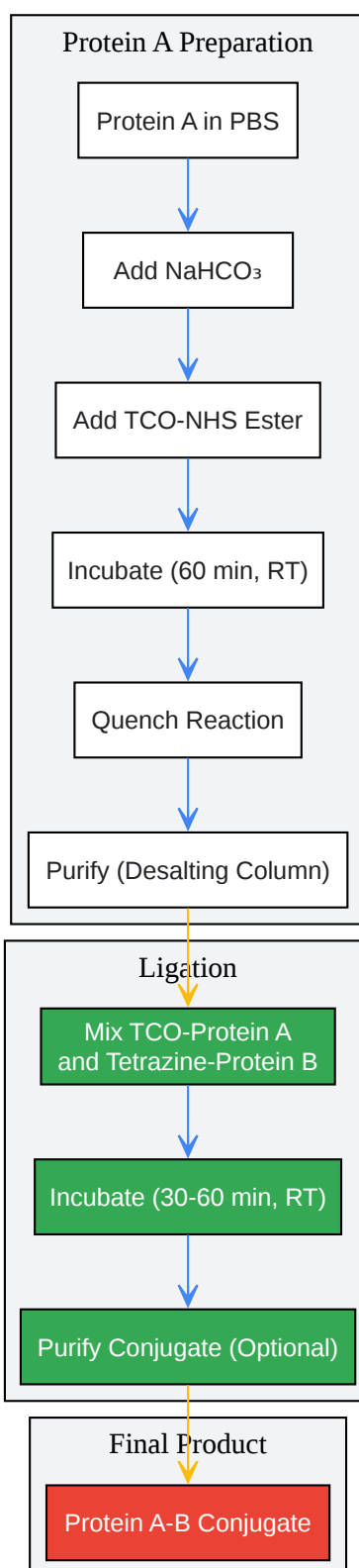
- Protein A and Protein B (1-5 mg/mL in PBS)
- TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
- Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)
- Phosphate Buffered Saline (PBS), pH 7.4
- 1 M Sodium Bicarbonate (NaHCO_3)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Spin desalting columns
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Procedure:
 - If the protein buffer contains primary amines (e.g., Tris), exchange the buffer to PBS using a spin desalting column.
 - Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[10]
 - To 100 μg of Protein A in PBS, add 5 μL of 1 M NaHCO_3 . [3]
 - Add a 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[10]
 - Incubate the reaction mixture for 60 minutes at room temperature.[3][9]
 - Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[10]
 - Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.[9]
 - Repeat steps 2-7 for Protein B using the methyl-tetrazine-PEG-NHS ester.

2. TCO-Tetrazine Ligation

- Procedure:
 - Mix the TCO-functionalized Protein A with the tetrazine-functionalized Protein B in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[\[9\]](#)
 - Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation. [\[3\]](#)[\[9\]](#) The reaction progress can be monitored by observing the disappearance of the tetrazine's characteristic color or by UV-Vis spectroscopy (disappearance of the absorption band between 510 and 550 nm).[\[3\]](#)
 - The resulting protein-protein conjugate is now ready for use. If necessary, the conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[\[9\]](#)
 - Store the final conjugate at 4°C.[\[9\]](#)

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical protein labeling experiment using **(R)-TCO-OH** and a tetrazine-NHS ester.



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Workflow for protein-protein conjugation.

This technical guide provides a foundational understanding of **(R)-TCO-OH** for its effective application in research and development. Its robust and versatile nature continues to drive innovation in chemical biology and targeted therapeutics.

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